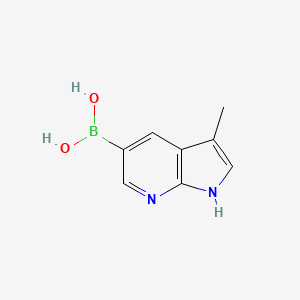

3-Methyl-7-azaindole-5-boronic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 3-Methyl-7-azaindole-5-boronic acid involves specific methods, which may vary depending on the literature. One notable approach is catalytic protodeboronation . In this process, pinacol boronic esters (including 1°, 2°, and 3° alkyl boronic esters) are subjected to a radical-based protodeboronation reaction. This method allows for the functionalization of boronic esters, leading to the formation of 3-Methyl-7-azaindole-5-boronic acid .

Molecular Structure Analysis

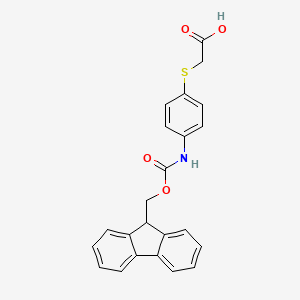

The molecular structure of 3-Methyl-7-azaindole-5-boronic acid consists of a pyrrolo[2,3-b]pyridine core with a boronic acid group attached at the 5-position. The presence of the methyl group at the 3-position further modifies its properties .

Applications De Recherche Scientifique

Indolylboronic acids are associated with a variety of both biological activities and applications in the field of material chemistry . They are considered the methods of choice for modifying indoles because indolylboronic acids are easily available, stable, non-toxic and new reactions using indolylboronic acids have been described in the literature .

-

Synthesis of Substituted Indoles

- Application: Indolylboronic acids are used in the synthesis of substituted indoles .

- Method: Different strategies for synthesizing substituted indoles by means of the reactions of indolylboronic acids with electrophilic compounds .

- Results: This method allows for the creation of a variety of indole derivatives with different biological activities .

-

Protodeboronation of Pinacol Boronic Esters

- Application: Protodeboronation of pinacol boronic esters .

- Method: This involves a catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .

- Results: This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .

-

Synthesis of Biologically Active Molecules

- Application: Indolylboronic acids are used in the synthesis of biologically active molecules .

- Method: Indolylboronic acids are used as reactants in the synthesis of these molecules .

- Results: This method allows for the creation of molecules such as indole inhibitors of MMP-13 for arthritic disease treatment and substituted pyrimidines acting as tubulin polymerization inhibitors .

-

Selective Synthesis of 7-Azaindoles and 7-Azaindolines

- Application: Azaindoles and azaindolines are important core structures in pharmaceuticals and natural products, which have found wide applications in the field of medicinal chemistry .

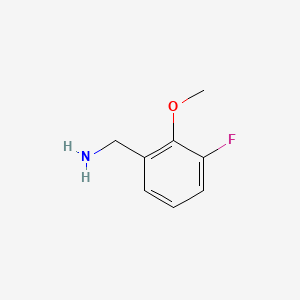

- Method: A novel one-pot method for selectively synthesizing 7-azaindoles and 7-azaindolines, which can be generated by reactions between the readily available 2-fluoro-3-methylpyridine and arylaldehydes .

- Results: A range of substituents can be introduced under these conditions, providing handles for further elaboration and functionalization .

-

Formal Anti-Markovnikov Hydromethylation of Alkenes

- Application: Protodeboronation of pinacol boronic esters .

- Method: This involves a catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach . Paired with a Matteson–CH 2 –homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .

- Results: The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .

-

Synthesis of Natural Products and Therapeutic Agents

- Application: 7-Azaindole and its derivatives exhibit significant biological activities and the framework has contributed to the development of new therapeutic agents .

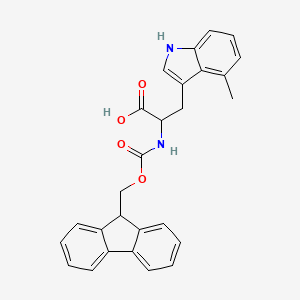

- Method: For example, natural products, meriolin 1 (1) and meriolin 3 (2) showed improved potency, and several FDA-approved drugs such as vemurafenib (3) are used for the treatment of metastatic melanoma .

- Results: These compounds have shown potential in the treatment of various diseases .

Propriétés

IUPAC Name |

(3-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BN2O2/c1-5-3-10-8-7(5)2-6(4-11-8)9(12)13/h2-4,12-13H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBJYMXXCGNAOIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(NC=C2C)N=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Methyl-1H-pyrrolo[2,3-B]pyridin-5-YL)boronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

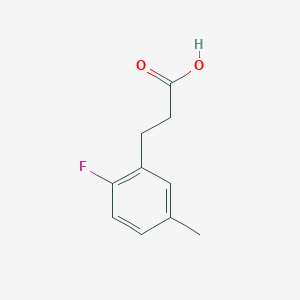

![3-[4-Methyl-3-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1390446.png)

![3-[2-Fluoro-4-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1390452.png)

![3-[4-Fluoro-2-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1390469.png)